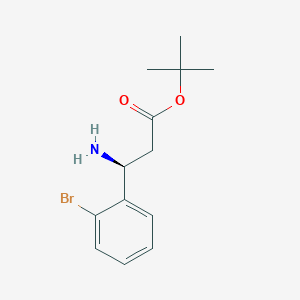
2-Hydroxypropane-1,2,3-tricarboxylate;piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Citric acid is a tricarboxylic acid that plays a crucial role in the citric acid cycle, a key metabolic pathway in all aerobic organisms . Piperazine is an organic compound that is commonly used in the pharmaceutical industry as an anthelmintic to treat parasitic worm infections.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxypropane-1,2,3-tricarboxylate involves the esterification of citric acid with various alcohols. For example, tris(hydroxydietylene)-2-hydroxypropane-1,2,3-tricarboxylate can be synthesized from citric acid and diethylene glycol . The reaction typically requires a catalyst and is conducted at elevated temperatures ranging from 150°C to 220°C .
Industrial Production Methods: Industrial production of citric acid, a key component of the compound, is primarily achieved through fermentation processes using Aspergillus niger. The fermentation process involves the conversion of sugars into citric acid, which is then purified and crystallized .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. It can act as a chelating agent, forming complexes with metal ions. The compound can also undergo esterification and etherification reactions .
Common Reagents and Conditions: Common reagents used in reactions involving 2-hydroxypropane-1,2,3-tricarboxylate include strong acids and bases, oxidizing agents, and reducing agents. Reaction conditions often involve elevated temperatures and the presence of catalysts .
Major Products Formed: Major products formed from reactions involving 2-hydroxypropane-1,2,3-tricarboxylate include various esters and ethers, as well as metal complexes. These products have applications in different fields, including pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
2-Hydroxypropane-1,2,3-tricarboxylate has a wide range of scientific research applications. In chemistry, it is used as a chelating agent and a precursor for the synthesis of various compounds. In biology, it plays a role in metabolic pathways and is used in studies related to cellular respiration . In medicine, citric acid derivatives are used in pharmaceuticals for their buffering and chelating properties . In industry, the compound is used in the production of biodegradable polymers and as an additive in food and beverages .
Wirkmechanismus
The mechanism of action of 2-hydroxypropane-1,2,3-tricarboxylate involves its ability to chelate metal ions and participate in metabolic pathways. Citric acid, a component of the compound, is an intermediate in the citric acid cycle, where it binds to aconitase and undergoes isomerization to isocitric acid . Piperazine, on the other hand, acts on the nervous system of parasitic worms, causing paralysis and expulsion from the host .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2-hydroxypropane-1,2,3-tricarboxylate include isocitric acid, aconitic acid, and trimesic acid. These compounds share the tricarboxylic acid functional group and have similar chemical properties .
Uniqueness: What sets 2-hydroxypropane-1,2,3-tricarboxylate apart from similar compounds is its combination with piperazine, which imparts unique pharmacological properties. This combination allows the compound to be used in a broader range of applications, from pharmaceuticals to industrial processes .
Eigenschaften
Molekularformel |
C10H15N2O7-3 |
|---|---|
Molekulargewicht |
275.24 g/mol |
IUPAC-Name |
2-hydroxypropane-1,2,3-tricarboxylate;piperazine |
InChI |
InChI=1S/C6H8O7.C4H10N2/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-2-6-4-3-5-1/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);5-6H,1-4H2/p-3 |
InChI-Schlüssel |
SWDXALWLRYIJHK-UHFFFAOYSA-K |
Kanonische SMILES |
C1CNCCN1.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


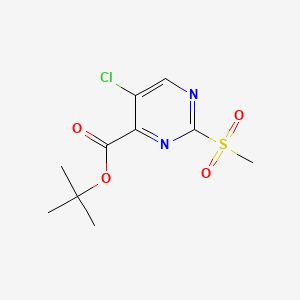
![(1R)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine](/img/structure/B13904296.png)
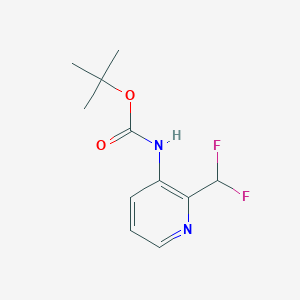
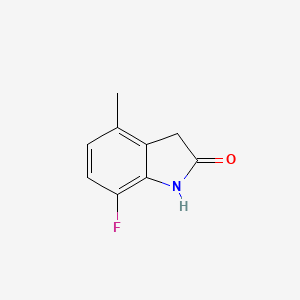
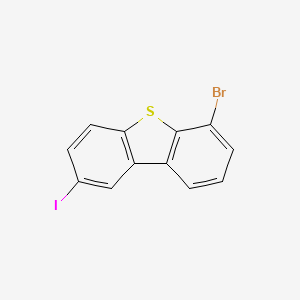
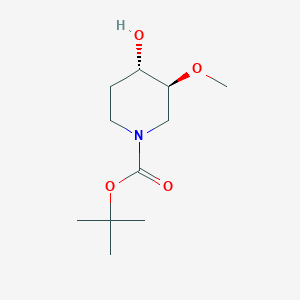
![3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13904330.png)

![[Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6](/img/structure/B13904337.png)
![1-Phenyl-5-(prop-1-yn-1-yl)-octahydroimidazo[1,2-a]pyridine](/img/structure/B13904342.png)


